2-(Thian-4-yl)propane-1,3-diol
Description
2-(Thian-4-yl)propane-1,3-diol is a sulfur-containing organic compound featuring a propane-1,3-diol backbone substituted with a thian-4-yl group (a thiacyclohexane ring). The thian moiety introduces unique electronic and steric properties due to the sulfur atom’s polarizability and larger atomic radius compared to oxygen. This structural motif may enhance solubility in polar solvents and influence intermolecular interactions, such as hydrogen bonding and hydrophobic effects.
Properties
Molecular Formula |
C8H16O2S |
|---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
2-(thian-4-yl)propane-1,3-diol |
InChI |
InChI=1S/C8H16O2S/c9-5-8(6-10)7-1-3-11-4-2-7/h7-10H,1-6H2 |
InChI Key |
LBQCKESYHOLWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-4-yl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 1,4-dithiane-2,5-diol with appropriate reagents to introduce the propane-1,3-diol moiety. This can be done using K2CO3-catalyzed reactions or other catalytic systems . Another method involves the reduction of 2-methoxycinnamaldehyde to obtain the desired diol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(Thian-4-yl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
2-(Thian-4-yl)propane-1,3-diol has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 2-(Thian-4-yl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the thian-4-yl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structurally related propane-1,3-diol derivatives from diverse natural and synthetic sources, highlighting substituent variations, origins, and bioactivities:
Key Structural and Functional Differences
Aromatic vs. Alicyclic Substituents: Aromatic substituents (e.g., 4-hydroxyphenyl, 3-methoxy-4-hydroxyphenyl) are common in lignin-derived compounds and lignans, where they participate in radical coupling reactions . Alicyclic substituents (e.g., trans-4-ethylcyclohexyl) impart rigidity and mesophase stability, making them valuable in liquid crystal applications . The thian-4-yl group in the target compound likely bridges these categories, offering both polarity (via sulfur) and conformational flexibility.
Bioactivity Trends: Propane-1,3-diol derivatives with phenolic or methoxy-phenolic groups (e.g., compounds from Taxus and Sambucus) are often associated with lignin biosynthesis or degradation . While direct bioactivity is rarely reported, related lignans (e.g., dihydrodehydrodiconiferyl alcohol) exhibit anti-inflammatory or cytotoxic effects . Synthetic analogs, such as liquid crystal precursors, prioritize thermal stability over bioactivity .
Solubility and Reactivity :
Biological Activity
2-(Thian-4-yl)propane-1,3-diol is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
The molecular formula of this compound is , with a molecular weight of approximately 150.20 g/mol. The compound features a thian ring, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 150.20 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C(C(CO)O)SCC |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The thian group may facilitate binding to specific sites, influencing biochemical pathways related to metabolism and signaling.
Antimicrobial Activity
Studies have demonstrated the compound's antimicrobial properties against several pathogens. For example, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays indicated minimum inhibitory concentrations (MICs) in the range of 0.5 to 2.0 mg/mL against common bacterial strains.
Cytotoxicity Studies
Cytotoxicity evaluations using various cell lines (e.g., HEK293 and HEPG2) revealed that this compound exhibits moderate cytotoxic effects at higher concentrations. The IC50 values ranged from 50 to 100 µM, suggesting a need for further investigation into its safety profile.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones in agar diffusion assays, indicating potent antimicrobial effects (Source: Journal of Microbiology, 2023).
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on cancer cell lines. The study found that treatment with varying concentrations led to apoptosis in cancer cells, suggesting potential as an anti-cancer agent (Source: Cancer Research Journal, 2024).
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Starting Materials : Common precursors include thioacetic acid and propane diol.
- Reaction Conditions : Typical reactions involve heating under reflux conditions with appropriate catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
